molecular formula C13H9FN2OS B023927 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one CAS No. 50263-91-7

4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B023927
CAS No.: 50263-91-7
M. Wt: 260.29 g/mol
InChI Key: ZSCWXOLBESBZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C13H9FN2OS and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Herbicide Development

The compound 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one and its derivatives have been explored for their potential applications in the field of agriculture, specifically as herbicidal agents. For instance, a study focused on synthesizing a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives, which included compounds structurally similar to this compound. These compounds were shown to possess herbicidal activity, demonstrating good inhibition against the root growth of certain plant species such as Brassica napus and Echinochloa crusgalli at specific concentrations. This indicates a potential application in controlling weed growth in agricultural settings (Luo et al., 2017).

Dual Inhibitory Activity in Medicinal Chemistry

In the field of medicinal chemistry, derivatives of this compound have been recognized for their dual inhibitory activity against critical enzymes such as thymidylate synthase and dihydrofolate reductase. A study synthesized compounds based on the 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold, demonstrating that these compounds, including those structurally related to this compound, are highly conducive to dual human TS-DHFR inhibitory activity. This could have significant implications in the development of therapies for diseases where these enzymes play a crucial role, such as in certain types of cancer (Gangjee et al., 2008).

Antimicrobial and Antitumor Potential

Compounds structurally similar to this compound have also been investigated for their antimicrobial properties. A study involved the synthesis of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives, demonstrating moderate activity against various bacterial strains, including S. aureus, E. coli, and B. subtilis. Particularly, one compound exhibited notable inhibitory activity against P. aeruginosa, surpassing the reference drug streptomycin in certain assays. This highlights the potential of these compounds, including those related to this compound, in the development of new antimicrobial agents (Vlasov et al., 2022).

Properties

IUPAC Name

4-(2-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS/c1-7-6-9-11(8-4-2-3-5-10(8)14)15-13(17)16-12(9)18-7/h2-6H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCWXOLBESBZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=O)N=C2S1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614676
Record name 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50263-91-7
Record name 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 2
4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 4
4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 5
4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 6
4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.